molecular formula C14H12F3N3S B1229012 1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B1229012
M. Wt: 311.33 g/mol
InChI Key: YOLTWYWCCNWVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a member of thioureas.

Scientific Research Applications

Catalytic Activity Enhancement

  • Electrostatically Enhanced Thioureas in Friedel-Crafts Reactions : Enhanced catalytic activity was observed in thiourea derivatives containing methylated or octylated pyridinium ion centers compared to Schreiner's thiourea. These novel catalysts showed significantly higher activity in the Friedel-Crafts reactions of trans-β-nitroalkenes with N-methylindoles (Yang Fan, C. Payne, & S. Kass, 2018).

Synthesis and Chemical Reactions

  • Synthesis of 3-Methyl-4-Aryl-1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidine-6-Thiols : Thiourea reacted with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones in ethanolic potassium hydroxide to synthesize these compounds. This study also explored the mechanism of this synthesis and the reaction of the products with different reagents (S. A. Metwally & M. I. Younes, 1986).

  • Synthesis of Pyrimidine Derivatives : Newer pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide were synthesized. These compounds were characterized by various spectroscopic techniques, and the paper discusses their preparation methods, solvent systems, and physical properties (Chetan C. Rathod & M. Solanki, 2018).

Biological Activities and Applications

  • Antifungal Activity of Pyridinyl Thiourea Derivatives : A study synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities. Some compounds showed significant inhibition activities against phytopathogenic fungi (Zhibing Wu et al., 2012).

  • In Vivo Glucose-6-Phosphatase Inhibitory and Antidiabetic Potentials : Thiourea derivatives showed significant inhibition of glucose-6-phosphatase activity in Swiss albino mice, indicating potential therapeutic applications in diabetes. One of the derivatives was also tested for its therapeutic effect in streptozotocin-induced diabetic mice (S. Naz et al., 2020).

  • Antibacterial and Anti-MRSA Activity : A series of thiourea-containing compounds showed promising antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). The study included a detailed structure-activity relationship and in vivo toxicity evaluation using Galleria mellonella larvae (N. Dolan et al., 2016).

properties

Product Name

1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Molecular Formula

C14H12F3N3S

Molecular Weight

311.33 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C14H12F3N3S/c1-9-4-2-7-12(18-9)20-13(21)19-11-6-3-5-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21)

InChI Key

YOLTWYWCCNWVTL-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.